molecular formula C6Br2F12O3 B13395415 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane

1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane

Cat. No.: B13395415
M. Wt: 507.85 g/mol
InChI Key: PCVZJBBLZWMNMY-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane is a complex organofluorine compound It is characterized by the presence of multiple halogen atoms, including bromine and fluorine, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach is the halogenation of precursor molecules, followed by the introduction of peroxy groups under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of peroxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and bromine atoms into target molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane involves its interaction with molecular targets through halogen bonding and peroxy group reactivity. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved include oxidative stress induction and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane include other halogenated organofluorine compounds such as:

  • 1-Bromo-3-(difluoromethoxy)benzene
  • 1-Bromo-3-chloro-2-fluorobenzene
  • 1-Bromo-3-(2-bromoethoxy)benzene These compounds share similar structural features but differ in the number and type of halogen atoms and functional groups. The uniqueness of this compound lies in its combination of bromine, fluorine, and peroxy groups, which confer distinct reactivity and applications.

Properties

Molecular Formula

C6Br2F12O3

Molecular Weight

507.85 g/mol

IUPAC Name

1-bromo-3-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3-hexafluoropropane

InChI

InChI=1S/C6Br2F12O3/c7-2(11,12)1(9,10)3(13,14)22-23-5(17,18)4(15,16)21-6(8,19)20

InChI Key

PCVZJBBLZWMNMY-UHFFFAOYSA-N

Canonical SMILES

C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)Br)(F)F

Origin of Product

United States

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